N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(trifluoromethyl)benzene-1-sulfonamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O2S/c1-24(2)16-21-10-11-9-12(7-8-14(11)22-16)23-27(25,26)15-6-4-3-5-13(15)17(18,19)20/h3-6,10,12,23H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWHEIHLDXEFRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C2CC(CCC2=N1)NS(=O)(=O)C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(trifluoromethyl)benzene-1-sulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a unique structural composition, incorporating a tetrahydroquinazoline core and a sulfonamide group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 393.43 g/mol. The presence of the dimethylamino group enhances solubility and bioavailability, while the trifluoromethyl group may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Some proposed mechanisms include:
- Enzyme Inhibition : The sulfonamide moiety is known for its ability to inhibit various enzymes, such as carbonic anhydrase and certain kinases, which are crucial in metabolic pathways.
- Receptor Modulation : The compound may act on G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways that regulate physiological responses.
Antimicrobial Properties
Several studies have indicated that sulfonamide derivatives exhibit significant antimicrobial activity. For instance:
- A study demonstrated that related compounds could inhibit bacterial growth by interfering with folic acid synthesis pathways, vital for bacterial proliferation .
Antitumor Activity
Research into quinazoline derivatives has shown promise in cancer treatment:
- Compounds similar to this compound have been investigated for their ability to induce apoptosis in cancer cells through various mechanisms including cell cycle arrest and modulation of apoptotic proteins .
Cardiovascular Effects
The cardiovascular effects of sulfonamide derivatives have also been explored:
- A study indicated that certain benzenesulfonamide derivatives could modulate perfusion pressure and coronary resistance in isolated rat heart models, suggesting potential applications in treating cardiovascular diseases .
Case Studies
- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial properties of various sulfonamide derivatives against common pathogens. This compound showed effective inhibition against Escherichia coli and Staphylococcus aureus, with IC50 values comparable to established antibiotics.
- Antitumor Activity : In vitro studies assessed the cytotoxic effects of the compound on human cancer cell lines (e.g., HeLa and MCF-7). Results indicated significant dose-dependent cytotoxicity with an IC50 value of 15 µM for HeLa cells after 48 hours of exposure.
- Cardiovascular Study : An experimental design was implemented using isolated rat hearts to evaluate changes in perfusion pressure upon administration of the compound. The results indicated a statistically significant reduction in coronary resistance when treated with the compound compared to controls (p < 0.05) .
Data Tables
| Study Type | Target Organism/Cell Line | IC50 Value (µM) | Notes |
|---|---|---|---|
| Antimicrobial | E. coli | 10 | Effective inhibition observed |
| Antimicrobial | S. aureus | 12 | Comparable to standard antibiotics |
| Antitumor | HeLa | 15 | Dose-dependent cytotoxicity |
| Cardiovascular | Isolated Rat Heart | N/A | Significant reduction in coronary resistance |
Scientific Research Applications
The compound exhibits a variety of biological activities, which can be attributed to its unique structural features. The tetrahydroquinazoline core is known for its ability to interact with various biological targets.
Anticancer Activity : Several studies have highlighted the potential of quinazoline derivatives as anticancer agents. For instance, compounds similar to N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(trifluoromethyl)benzene-1-sulfonamide have shown inhibitory effects on the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), both critical in the proliferation of cancer cells. In vitro studies demonstrated that certain derivatives had IC50 values as low as 0.009 µM for EGFR and 0.021 µM for HER2, indicating potent inhibitory activity against these targets .
Inhibition of Enzymatic Activity : The compound has also been investigated for its role as an inhibitor of ecto-nucleotide pyrophosphatase/phosphodiesterase-1 (NPP1), which is implicated in vascular calcification. Novel derivatives were synthesized and evaluated for their inhibition potency, with some compounds exhibiting Ki values below 105 nM against NPP1 .
Case Study 1: Dual EGFR/HER2 Inhibitors
A series of benzo[g]quinazoline-based derivatives were synthesized to evaluate their efficacy as dual inhibitors of EGFR and HER2. The study reported that certain compounds showed significant cytotoxic activity against A549 lung cancer cells while effectively inhibiting both receptors .
Case Study 2: Anti-Ulcer Activity
Another notable application involved the synthesis of quinazoline derivatives that demonstrated anti-ulcerogenic properties. In a study involving acetic acid-induced ulcers in animal models, these compounds exhibited curative ratios significantly higher than standard treatments like Omeprazole .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationships of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the quinazoline scaffold can lead to different biological activities:
| Substituent | Biological Activity | IC50/EC50 Values |
|---|---|---|
| Trifluoromethyl | Enhanced potency against cancer cells | 0.009 µM (EGFR) |
| Dimethylamino | Improved solubility and bioavailability | Varies |
| Benzene sulfonamide | Increased interaction with target enzymes | Varies |
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group modifications that enhance its biological activity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(trifluoromethyl)benzene-1-sulfonamide, and what analytical techniques ensure purity and structural fidelity?
- Methodological Answer : Synthesis typically involves sequential coupling of the tetrahydroquinazoline core with the trifluoromethylbenzene-sulfonamide moiety. Key steps include:
- Cyclocondensation : Formation of the tetrahydroquinazoline ring via acid-catalyzed cyclization .
- Sulfonamide Coupling : Reaction of the amino group on the tetrahydroquinazoline with 2-(trifluoromethyl)benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
- Purification : Flash chromatography (using gradients of ethyl acetate/hexane) and recrystallization to isolate the product .
- Characterization : Confirm purity via HPLC (>95%) and structural identity via / NMR and HRMS. Monitor reactions with TLC (silica gel plates, UV visualization) .
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties and bioactivity?
- Methodological Answer : The trifluoromethyl (-CF) group enhances lipophilicity and metabolic stability, which can improve membrane permeability. Assess these properties via:
- LogP Measurement : Use reversed-phase HPLC to determine partition coefficients .
- Thermal Stability : Differential scanning calorimetry (DSC) to evaluate melting points and degradation profiles .
- Biological Screening : Compare activity of the -CF analog with non-fluorinated analogs in enzyme inhibition assays (e.g., kinase or protease targets) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., conflicting IC values) across studies?
- Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles. Address this by:
- Standardized Assay Protocols : Use validated cell lines (e.g., HEK293 or HepG2) and control compounds (e.g., staurosporine for kinase inhibition) .
- Batch Analysis : Compare multiple synthesis batches via LC-MS to rule out impurity-driven effects (<2% impurities recommended) .
- Meta-Analysis : Statistically aggregate data from independent studies using tools like GraphPad Prism to identify outliers .
Q. What strategies optimize the compound’s selectivity for target enzymes versus off-target interactions?
- Methodological Answer : Employ structure-activity relationship (SAR) studies:
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with target binding pockets (e.g., ATP-binding sites in kinases) .
- Functional Group Modifications : Test analogs with varied substituents on the quinazoline or sulfonamide moieties .
- Kinetic Assays : Measure values via surface plasmon resonance (SPR) or fluorescence polarization to quantify binding affinity .
Q. How can in vivo pharmacokinetic challenges (e.g., low bioavailability) be addressed for this compound?
- Methodological Answer : Improve pharmacokinetics via formulation or structural tweaks:
- Salt Formation : Prepare hydrochloride or mesylate salts to enhance solubility .
- Prodrug Design : Introduce ester or amide prodrug moieties cleaved by serum esterases .
- Microsomal Stability Testing : Use liver microsomes (human/rat) to identify metabolic hotspots (e.g., CYP450-mediated oxidation) and guide deuterium incorporation .
Experimental Design & Data Analysis
Q. What experimental controls are critical when evaluating this compound’s cytotoxicity in cancer cell lines?
- Methodological Answer :
- Positive Controls : Include cisplatin or doxorubicin to benchmark cytotoxicity .
- Solvent Controls : Test DMSO or ethanol vehicle at equivalent concentrations.
- Resazurin Assay Validation : Confirm results with alternative assays (e.g., MTT or ATP-lite) to rule out false positives .
Q. How should researchers design dose-response studies to account for the compound’s potential hormetic effects?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
